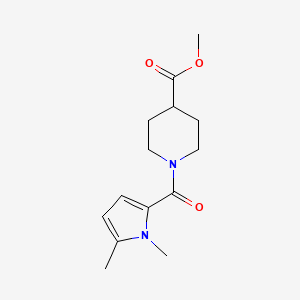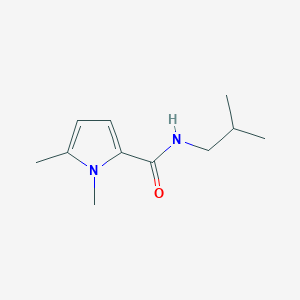
Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperidine derivative that has been synthesized by several methods and has shown promising results in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate is not fully understood, but it is believed to act as a modulator of the immune system and as an inhibitor of certain enzymes involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for the research of Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate. One potential area of research is its use as a treatment for autoimmune diseases such as multiple sclerosis. Another area of research is to further understand its mechanism of action and optimize its use as a therapeutic agent for neurodegenerative diseases. Additionally, more studies are needed to determine the safety and efficacy of Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate in humans.
Méthodes De Synthèse
Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate can be synthesized by several methods, including the reaction of 1,5-dimethylpyrrole-2-carboxylic acid with piperidine and methyl chloroformate. Another method involves the reaction of 1,5-dimethylpyrrole-2-carboxylic acid with piperidine and methyl chloroformate under basic conditions.
Applications De Recherche Scientifique
Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as well as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-4-5-12(15(10)2)13(17)16-8-6-11(7-9-16)14(18)19-3/h4-5,11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQXSMDYITVFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)



![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)


![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)

![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)